Cas no 810-52-6 (Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-)

Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- structure
810-52-6 structure
Product Name:Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
CAS No:810-52-6
MF:C32H42O3
MW:474.6740899086
CID:706999
Update Time:2024-02-04

Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
    • 2,6-[bis(5-tert-butylsalicyl)]-para-tert-butylphenol
    • 4-tert-Butyl-2,6-bis-(5-tert-butyl-2-hydroxy-benzyl)-phenol
    • 4-tert-butyl-3,5-bis[(5-tert-butyl-2-hydroxyphenyl)methyl]phenol
    • 2,6-Xylenol,4-tert-butyl-a,a'-bis(5-tert-butyl-2-hydroxyphenyl)- (6CI,7CI,8CI)
    • 2,6-Bis(2-hydroxy-5-tert-butylbenzyl)-4-tert-butylphenol
    • NSC 634603
    • Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
    • Inchi: 1S/C32H42O3/c1-30(2,3)24-10-12-27(33)20(16-24)14-22-18-26(32(7,8)9)19-23(29(22)35)15-21-17-25(31(4,5)6)11-13-28(21)34/h10-13,16-19,33-35H,14-15H2,1-9H3
    • InChI Key: CZXDXDAKWOMNKB-UHFFFAOYSA-N
    • SMILES: C1(O)=C(CC2=CC(C(C)(C)C)=CC=C2O)C=C(C(C)(C)C)C=C1CC1=CC(C(C)(C)C)=CC=C1O

Computed Properties

  • Exact Mass: 474.31300

Experimental Properties

  • Density: 1.070±0.06 g/cm3(Predicted)
  • Melting Point: 213.5 °C
  • Boiling Point: 585.4±45.0 °C(Predicted)
  • PSA: 60.69000
  • LogP: 7.87750
  • pka: 9.89±0.43(Predicted)

Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Production Method

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